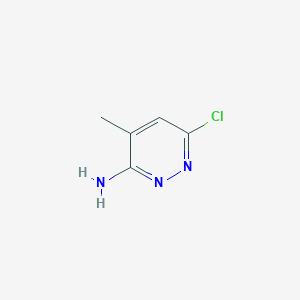

6-Chloro-4-methylpyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAHCMOZFNSMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493524 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-00-4 | |

| Record name | 6-Chloro-4-methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-4-methylpyridazin-3-amine chemical properties

An In-Depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Core Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delineates its fundamental chemical and physical properties, details a validated synthetic protocol, explores its characteristic spectroscopic profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant emphasis is placed on its application as a key starting material in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction and Strategic Importance

This compound is a substituted pyridazine, a class of N-heterocycles that forms the core scaffold of numerous biologically active compounds. The specific arrangement of the chloro, methyl, and amine functionalities on the electron-deficient pyridazine ring imparts a unique combination of reactivity and structural properties. The chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a cornerstone reaction in the assembly of complex molecular architectures.

Its primary significance in the pharmaceutical industry is cemented by its role as a crucial building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular atrophy (SMA).[1] The strategic value of this intermediate lies in its ability to be efficiently incorporated into larger molecular frameworks, making it a compound of high interest for process chemistry and drug discovery programs targeting kinases, and other enzyme classes. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and application.

Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for its effective use in a laboratory or process setting. This compound is typically an off-white to light brown crystalline solid under standard conditions.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 64068-00-4 | [3] |

| Molecular Formula | C₅H₆ClN₃ | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 137-142 °C | [1][2] |

| Boiling Point | 360.2 ± 37.0 °C (Predicted) | [1] |

| Density | 1.349 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.49 ± 0.10 (Predicted) | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers. | [2] |

| InChI Key | HSAHCMOZFNSMLH-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=NN=C1N)Cl | [3] |

Synthesis Pathway and Experimental Protocol

The most established route for synthesizing this compound involves the regioselective amination of a dichlorinated precursor. This process leverages the differential reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a mixture of isomers.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures for the amination of dichloropyridazines.[1][4]

-

Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine (e.g., 400 g).

-

Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful addition of liquid ammonia (e.g., 4 L).[1]

-

Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and maintain this temperature, allowing the internal pressure to build. Stir the reaction at this temperature for a minimum of 12 hours to ensure completion.[1][4]

-

Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced pressure.

-

Purification: The resulting crude solid contains a mixture of this compound and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1][4] Purification can be achieved via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in a solvent like n-heptane to isolate the desired product.[1][4]

Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl product.[1]

Expected Spectroscopic Profile

While publicly available, detailed spectra for this specific compound are limited, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like 6-amino-3-chloropyridazine.[5]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (–CH₃) protons, likely in the range of δ 2.2-2.5 ppm.

-

A singlet for the aromatic proton on the pyridazine ring (at C5), expected further downfield, likely around δ 6.8-7.2 ppm.

-

A broad singlet corresponding to the amine (–NH₂) protons, typically in the range of δ 4.5-5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing the amino group (C3) would appear significantly downfield due to the electronegativity of the attached heteroatoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorptions:

-

Two distinct N-H stretching bands for the primary amine group in the 3200-3500 cm⁻¹ region.[5]

-

C-H stretching vibrations for the methyl and aromatic protons just below and above 3000 cm⁻¹, respectively.

-

An N-H bending vibration near 1600 cm⁻¹.

-

C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration, which is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 143. A characteristic isotopic pattern (M+2) at m/z 145 with approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.[6] Common fragmentation pathways for amines involve α-cleavage, though fragmentation of the heterocyclic ring is also expected.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Nucleophilic Aromatic Substitution (SNAr)

This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and activating the ring towards attack by nucleophiles.[8][9]

The reaction proceeds via a well-established addition-elimination mechanism .[10][11]

-

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization and lowers the activation energy for its formation.[8]

-

Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.

Reactivity Pathway Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.

Application in Medicinal Chemistry: The Synthesis of Risdiplam

The utility of this compound is best exemplified by its crucial role in the industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier.[1] In the synthetic route, the amine serves as a core fragment that is further elaborated. While various synthetic strategies exist, a key step often involves coupling the pyridazine core with other heterocyclic systems.[12][13][14]

For instance, a documented process involves reacting this compound with other advanced intermediates, where the chloro-group is eventually displaced or the amine group is used to construct a new ring system, ultimately forming the complex polycyclic structure of Risdiplam.[12] The robustness of this starting material and its predictable reactivity make it an ideal choice for scalable pharmaceutical manufacturing.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation.[3]

-

Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

New Drug Approvals. (2019). RISDIPLAM. Link

-

ChemicalBook. (n.d.). This compound. Retrieved from Link

-

Technical Disclosure Commons. (2022). Process for the preparation of Risdiplam and its intermediates. Link

-

MDPI. (2023). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Link

-

PubMed. (2023). A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. Link

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

PubChem. (n.d.). This compound. Retrieved from Link

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from Link

-

ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-. Retrieved from Link

-

YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. Link

-

Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Link

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - MS (GC) Spectrum. Retrieved from Link

-

Chemistry LibreTexts. (2022). Amine Fragmentation. Link

Sources

- 1. This compound | 64068-00-4 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. mdpi.com [mdpi.com]

- 14. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Pivotal Intermediate in Modern Drug Discovery

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the strategic value of a molecular building block is measured by its versatility, reactivity, and the ultimate therapeutic potential of the compounds it helps create. 6-Chloro-4-methylpyridazin-3-amine (CAS No. 64068-00-4) has emerged as a heterocyclic intermediate of considerable significance. Its unique arrangement of a nucleophilic amino group and a reactive chloro substituent on a methyl-decorated pyridazine core provides a powerful platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of this compound, moving beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and critical applications, particularly its role in the synthesis of transformative therapeutics like Risdiplam.

Core Molecular Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound is a solid, crystalline compound whose structure and properties have been well-characterized.

Table 1: Physicochemical and Structural Data for CAS 64068-00-4

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-6-chloro-4-methylpyridazine, 6-chloro-4-methyl-3-pyridazinamine | [1][2] |

| CAS Number | 64068-00-4 | [2] |

| Molecular Formula | C₅H₆ClN₃ | [2] |

| Molecular Weight | 143.57 g/mol | [1][2] |

| Appearance | Solid / Crystalline Powder | [3][4] |

| Melting Point | 137 °C | [2][5] |

| Boiling Point (Predicted) | 360.2 ± 37.0 °C | [2][5] |

| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 4.49 ± 0.10 | [2] |

| SMILES | CC1=CC(=NN=C1N)Cl | [1] |

| InChIKey | HSAHCMOZFNSMLH-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification: A Protocol Driven by Mechanistic Understanding

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) on a dichlorinated precursor. The choice of reagents and conditions is critical for achieving regioselectivity and high yield.

Synthetic Workflow Overview

The synthesis starts from the commercially available 3,6-dichloro-4-methylpyridazine. The core transformation is the selective displacement of one chlorine atom by an amino group. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack, but the positions are not electronically equivalent. The C6 position is generally more activated towards nucleophilic attack than the C3 position. However, in this specific amination, a mixture of isomers can be formed.

Caption: Workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the amination of dichloropyridazines.[6]

Objective: To synthesize this compound from 3,6-dichloro-4-methylpyridazine.

Materials:

-

3,6-dichloro-4-methylpyridazine

-

Ethanol (anhydrous)

-

Liquid ammonia (handle with extreme care in a well-ventilated fume hood at low temperature)

-

Heavy-walled, sealable pressure vessel (sealed tube)

-

Ethyl acetate (for chromatography)

-

Silica gel for flash chromatography

Procedure:

-

Reaction Setup: In a fume hood, add 3,6-dichloro-4-methylpyridazine (e.g., 200 mg) to a pre-chilled, dry, sealable pressure vessel.

-

Solvent Addition: Add anhydrous ethanol (3 mL) to dissolve the starting material.

-

Ammonia Addition: Carefully condense liquid ammonia (3 mL) into the reaction vessel. Causality Note: Using a vast excess of ammonia drives the reaction towards mono-substitution and minimizes the formation of diamino byproducts. Ethanol serves as a solvent to ensure homogeneity.

-

Sealing and Heating: Securely seal the pressure vessel. Place it behind a blast shield and heat it in an oil bath or heating block to 120°C for 12 hours. Causality Note: The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction on the heterocyclic ring.

-

Work-up: After 12 hours, cool the vessel to room temperature and then carefully cool it further in a dry ice/acetone bath before opening. Allow the excess ammonia and ethanol to evaporate in the fume hood.

-

Purification: The resulting residue contains a mixture of the desired product (this compound) and its isomer (3-amino-5-methyl-6-chloropyridazine).[6] This mixture is purified by flash chromatography on silica gel using an appropriate eluent, such as ethyl acetate, to isolate the target compound.[6] Trustworthiness Note: The formation of an isomeric mixture is a known outcome of this reaction.[6] For applications where isomeric purity is critical, such as in GMP synthesis for pharmaceuticals, careful chromatographic separation and analytical verification (NMR, HPLC) are mandatory.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its two distinct reactive sites: the C6-chloro group and the C3-amino group. This bifunctionality allows for sequential, controlled modifications.

Key Reaction Pathways

-

Nucleophilic Substitution at C6: The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols). This is the most common transformation and is central to its use in drug synthesis.

-

Acylation/Alkylation of the Amino Group: The amino group at C3 can be acylated with acid chlorides or anhydrides, or alkylated, allowing for the introduction of diverse side chains.[7]

-

Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form C-C or C-N bonds, respectively, further expanding molecular complexity.[8]

Caption: Major reaction pathways for this compound.

Application Spotlight: Synthesis of Risdiplam

The most prominent application of this compound is as a crucial building block in the synthesis of Risdiplam, a groundbreaking oral medication for the treatment of Spinal Muscular Atrophy (SMA).[6] In the synthesis, the chloro group of the pyridazine is displaced by a pyrazole-containing nucleophile, forming a key intermediate that eventually leads to the final drug molecule. This application underscores the compound's value in constructing highly specific and potent therapeutic agents.[2]

Analytical Characterization Profile

Proper analytical characterization is essential to confirm the identity and purity of the synthesized material. While raw spectra should be obtained for each batch, the expected spectral features can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~2.2-2.5 ppm).- A singlet for the aromatic proton (C₅-H) on the pyridazine ring (~6.5-7.0 ppm).- A broad singlet for the amine (NH₂) protons (~4.5-5.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Signals for the five carbon atoms of the ring, with the carbon bearing the chlorine (C₆) being significantly downfield.- A signal for the methyl carbon (~15-20 ppm). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) showing the characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an ~3:1 ratio). Expected m/z: 143 and 145. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the heterocyclic ring (~1500-1650 cm⁻¹).- C-Cl stretching vibration (~600-800 cm⁻¹). |

Researchers can find and verify experimental data through services provided by chemical suppliers or in spectral databases.[9]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is an irritant and is harmful if ingested or comes into contact with skin.[1]

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][6] |

| Storage | Store under an inert gas (Nitrogen or Argon) atmosphere at 2–8 °C. Keep in a dark place. | [2][3] |

Self-Validating Protocol for Handling: Always consult the most current Safety Data Sheet (SDS) from the supplier before use. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Ensure an eyewash station and safety shower are immediately accessible.

Conclusion

This compound is far more than a simple catalog chemical; it is a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its well-defined reactivity, strategic bifunctionality, and proven role in the synthesis of the SMA drug Risdiplam establish it as a high-value intermediate for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its full potential in the creation of next-generation therapeutics.

References

-

3-PyridazinaMine, 6-chloro-4-Methyl- | CAS 64068-00-4. LookChem.

- 3-Amino-6-chloropyridazine: A Versatile Chemical Compound.BenchChem. [URL: not provided in search results, but content was used]

-

This compound | 64068-00-4. ChemicalBook.

-

64068-00-4 | CAS DataBase. ChemicalBook.

-

This compound | 64068-00-4. Sigma-Aldrich.

-

3-PyridazinaMine, 6-chloro-4-Methyl- - Physico-chemical Properties. ChemBK.

-

CAS NO. 64068-00-4 | this compound. Arctom Scientific.

-

This compound. Advanced ChemBlocks.

-

This compound Safety Data Sheet. Sigma-Aldrich (via Ambeed).

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.

-

CAS No.64068-00-4,3-Pyridazinamine, 6-chloro-4-methyl Suppliers. LookChem.

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI.

-

CAS No 64068-00-4 6-CHLORO-4-METHYLPYRIDAZIN-3... Afine.

-

This compound suppliers & manufacturers. GuideChem.

-

This compound | C5H6ClN3 | CID 12353664. PubChem.

-

64068-00-4 | this compound. BLD Pharm.

Sources

- 1. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 64068-00-4,3-PyridazinaMine, 6-chloro-4-Methyl- | lookchem [lookchem.com]

- 3. This compound | 64068-00-4 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. 64068-00-4 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 64068-00-4 [m.chemicalbook.com]

- 7. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 8. researchgate.net [researchgate.net]

- 9. 64068-00-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides a comprehensive analysis of 6-Chloro-4-methylpyridazin-3-amine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. We will delve into its core molecular structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on the rationale behind experimental choices and the compound's reactivity, which underpins its utility as a versatile scaffold in the development of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions, make it a valuable component in designing molecules that interact with biological targets.[1] this compound (CAS No. 64068-00-4) is a prominent example of a substituted pyridazine that serves as a versatile starting material.[3][4][5] The strategic placement of an amine, a chloro group, and a methyl group provides three distinct points for chemical modification, enabling the construction of diverse molecular libraries. Notably, this compound is a key intermediate in the synthesis of drugs like Risdiplam, used for treating spinal muscular atrophy (SMA), highlighting its industrial and pharmaceutical relevance.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its application in synthesis.

Structural Identification

The definitive structure of this compound is confirmed through its systematic nomenclature and various identifiers.

The molecule consists of a central pyridazine ring. A chlorine atom is attached at the C6 position, a primary amine group (-NH₂) at the C3 position, and a methyl group (-CH₃) at the C4 position. The pyridazine ring itself is known to be planar.[9]

Physicochemical Data

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Solid | [8] |

| Molecular Weight | 143.57 g/mol | [3][6] |

| Molecular Formula | C₅H₆ClN₃ | [3][6] |

| Purity | Typically ≥97% | [5][8] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [8] |

| LogP | 0.95070 | [7] |

| Polar Surface Area (PSA) | 52.53 Ų | [7] |

Spectroscopic Characterization (Anticipated)

While specific spectra for this exact compound are not publicly available in the search results, we can predict the key features based on its structure and data from analogous compounds. This is a crucial step for identity confirmation in a laboratory setting.

-

¹H NMR: One would expect to see a singlet for the aromatic proton on the pyridazine ring, a singlet for the methyl protons (around δ 2.2-2.5 ppm), and a broad singlet for the amine protons which may be exchangeable with D₂O.

-

¹³C NMR: Five distinct carbon signals would be expected, corresponding to the four carbons in the pyridazine ring and the one methyl carbon.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=N and C=C stretching in the aromatic region, and a C-Cl stretching band.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 143 and a characteristic M+2 peak at m/z ≈ 145 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis and Reaction Mechanism

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction on a dichlorinated precursor.

Synthetic Workflow

The synthesis starts from 3,6-Dichloro-4-methylpyridazine and proceeds via selective amination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aminopyridazines.[3]

Objective: To synthesize this compound from 3,6-Dichloro-4-methylpyridazine.

Materials:

-

3,6-Dichloro-4-methylpyridazine (1.0 eq)

-

Ethanol (EtOH)

-

Liquid Ammonia (NH₃)

-

Heavy-walled pressure tube (sealed tube)

-

Ethyl Acetate (EtOAc) for chromatography

-

Silica Gel

Procedure:

-

Reaction Setup: To a solution of 3,6-dichloro-4-methylpyridazine (e.g., 200 mg) in ethanol (3 mL) within a heavy-walled pressure tube, carefully add liquid ammonia (3 mL) at a low temperature (e.g., in a dry ice/acetone bath).[3]

-

Reaction Execution: Securely seal the pressure tube. Place the tube behind a protective shield and heat the reaction mixture in an oil bath at 120 °C for 12 hours.[3]

-

Causality Insight: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively weak nucleophile, ammonia. The sealed tube prevents the volatile ammonia and ethanol from escaping. The C6 position is more electron-deficient due to the inductive effects of the adjacent nitrogens, making it susceptible to nucleophilic attack. This reaction often yields a mixture of isomers (amination at C3 vs. C6), but conditions can be optimized.

-

-

Work-up: After 12 hours, cool the reaction mixture to room temperature. Carefully vent the tube in a fume hood. Evaporate the ethanol and excess ammonia under reduced pressure.[3]

-

Purification (Self-Validation): The resulting crude residue contains a mixture of the desired product and its isomer, 3-amino-5-methyl-6-chloropyridazine. Purify this mixture using flash column chromatography on silica gel, eluting with a suitable solvent system like ethyl acetate.[3]

-

Characterization: Collect the fractions containing the desired product and confirm its identity and purity using analytical techniques such as TLC, ¹H NMR, and LC-MS.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from the differential reactivity of its functional groups. The amine and the chloro substituents are prime handles for derivatization.

-

Amine Group (C3): The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination to build more complex side chains.

-

Chloro Group (C6): The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SₙAr) reactions, often catalyzed by transition metals (e.g., Palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig).

This dual reactivity allows the molecule to be used as a scaffold, where different functionalities can be introduced at two distinct vectors, enabling the exploration of chemical space for drug discovery.

Caption: Key reaction pathways for derivatizing the core scaffold.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its importance is underscored by its role as a key building block in the synthesis of pharmaceuticals. The synthetic protocols are robust, and the presence of two distinct, reactive functional groups—an amine and a chloro substituent—makes it an exceptionally versatile scaffold for constructing diverse and complex molecules for drug discovery and materials science. This guide provides the foundational knowledge required for its effective application in a research and development setting.

References

-

Tisler, M., & Stanovnik, B. (1968). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Advances in Heterocyclic Chemistry, 9, 211-320. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12353664, this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Pyridazinamine, 6-chloro-4-Methyl- (CAS#:64068-00-4). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Klapars, A., & Matelich, M. C. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1666–1682. Available from: [Link]

-

Blake, A. J., & Rankin, D. W. H. (1991). Structure of Pyridazine at 100 K. Acta Crystallographica Section C Crystal Structure Communications, 47(9), 1933-1935. Available from: [Link]

-

Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. This compound | 64068-00-4 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, CasNo.64068-00-4 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 6. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridazinamine, 6-chloro-4-Methyl | CAS#:64068-00-4 | Chemsrc [chemsrc.com]

- 8. This compound | 64068-00-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

6-Chloro-4-methylpyridazin-3-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-methylpyridazin-3-amine: A Key Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Risdiplam, a medication for spinal muscular atrophy. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevailing synthetic methodologies, mechanistic insights, and practical guidance on reaction execution and product characterization. We will delve into the nuances of the primary synthetic route, including the challenges of regioselectivity, and provide a thorough analysis of the synthesis of the requisite starting materials.

Introduction: The Significance of this compound

This compound (CAS No: 64068-00-4) is a substituted pyridazine that has garnered significant attention in medicinal chemistry.[1][2] Its structural features, particularly the presence of a reactive chlorine atom and an amino group on the pyridazine core, make it a versatile building block for the construction of more complex molecules.[1] The most prominent application of this compound is as a key intermediate in the synthesis of Risdiplam, a novel treatment for spinal muscular atrophy (SMA).[1] The efficient and scalable synthesis of this compound is therefore of paramount importance for the pharmaceutical industry.

This guide will provide an in-depth analysis of the primary synthetic route to this important molecule, starting from the synthesis of its precursor, 3,6-dichloro-4-methylpyridazine. We will explore the mechanistic underpinnings of the key reaction steps and discuss the critical aspect of regioselectivity in the amination reaction.

The Primary Synthetic Pathway: A Two-Step Approach

The most widely employed synthetic route to this compound is a two-step process that begins with the synthesis of 3,6-dichloro-4-methylpyridazine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with ammonia.

Step 1: Synthesis of the Precursor, 3,6-Dichloro-4-methylpyridazine

The starting material for the synthesis of this compound is 3,6-dichloro-4-methylpyridazine. This precursor is typically prepared from 4-methyl-1,2-dihydropyridazine-3,6-dione through chlorination with a strong chlorinating agent, most commonly phosphoryl chloride (POCl3).[3]

Reaction Scheme: Synthesis of 3,6-Dichloro-4-methylpyridazine

Sources

An In-depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Versatile Building Block in Modern Chemistry

Abstract: 6-Chloro-4-methylpyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a methyl-substituted pyridazine core makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, particularly highlighting its role as a key intermediate in the development of pharmacologically active agents.

Chemical Identity and Nomenclature

The definitive identification of this compound is crucial for researchers and chemists. Its structure is based on a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.

Synonyms: Common synonyms used in literature and commercial catalogs include 3-Amino-6-chloro-4-methylpyridazine and 6-Chloro-4-methyl-3-pyridazinamine.[2]

Physicochemical Properties

Understanding the physical and chemical properties is essential for handling, storage, reaction setup, and purification. The data below is compiled from various chemical databases and suppliers.

| Property | Value | Source |

| Molecular Weight | 143.58 g/mol | [1] |

| Appearance | Solid, typically a white to off-white or brown crystalline powder | [4] |

| Melting Point | 140-142 °C | [4] |

| Purity | Typically ≥95-99% from commercial suppliers | [1][5] |

| Storage Conditions | Store in a cool (2-8°C), dark place under an inert atmosphere | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ethers | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the regioselective amination of a dichlorinated precursor. This method leverages the differential reactivity of the chlorine atoms on the pyridazine ring.

Protocol: Synthesis via Amination of 3,6-dichloro-4-methylpyridazine

This protocol is adapted from established procedures in heterocyclic chemistry.[6] The rationale behind this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where ammonia acts as the nucleophile. The reaction is typically performed under high pressure and temperature to overcome the activation energy for the substitution on the heteroaromatic ring.

Step-by-Step Methodology:

-

Reaction Setup: In a high-pressure sealed tube, dissolve 3,6-dichloro-4-methylpyridazine (1.0 eq) in ethanol (e.g., 10 mL per gram of starting material).

-

Ammonia Addition: Cool the solution and carefully add liquid ammonia (approximately the same volume as the ethanol).

-

Causality Insight: Using a large excess of ammonia in a sealed vessel ensures the reaction proceeds to completion and minimizes the formation of diarylamine byproducts. Ethanol serves as a suitable solvent that is stable under the reaction conditions.

-

-

Heating: Securely seal the reaction tube and heat it to 120 °C for 12 hours.

-

Causality Insight: The elevated temperature is necessary to activate the C-Cl bond for nucleophilic attack by the relatively weak nucleophile, ammonia.

-

-

Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Evaporate the solvent and excess ammonia under reduced pressure.

-

Purification: The resulting residue contains a mixture of the desired this compound and its isomer, 3-amino-5-methyl-6-chloropyridazine.[6] This mixture can be purified using flash column chromatography on silica gel, typically with an eluent system such as ethyl acetate/hexanes.[6]

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to verify the structure and ensure the absence of starting material and isomeric impurities.

-

Caption: High-level workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature. The chlorine atom and the amino group are key handles for synthetic transformations, making it a valuable building block. The pyridazine ring itself is a privileged scaffold in medicinal chemistry, known to be present in drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[7][8][9][10][11]

Key Reactive Sites:

-

C6-Chlorine (Electrophilic Site): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the adjacent ring nitrogens activates this position for such transformations.[12][13]

-

C3-Amine (Nucleophilic Site): The primary amino group is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex structures.[13]

-

Pyridazine Nitrogens (Basic Sites): The ring nitrogens are weakly basic and can be protonated or coordinated to metal centers.

Sources

- 1. This compound 95% | CAS: 64068-00-4 | AChemBlock [achemblock.com]

- 2. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64068-00-4 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound, CasNo.64068-00-4 Shanghai Massive Chemical Technology Co., Ltd. China (Mainland) [massive.lookchem.com]

- 6. This compound | 64068-00-4 [m.chemicalbook.com]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 9. sarpublication.com [sarpublication.com]

- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 11. ijcrt.org [ijcrt.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

Spectroscopic Data for 6-Chloro-4-methylpyridazin-3-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-4-methylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the practical application and interpretation of spectroscopic data in structural elucidation and quality control, grounding the discussion in established scientific principles and methodologies.

Introduction

This compound, with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol , is a substituted pyridazine derivative. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1] Accurate structural characterization is paramount for any application, and spectroscopic techniques are the cornerstone of this process. This guide will provide a detailed analysis of the expected spectroscopic signature of this compound.

It is important to note that while direct experimental spectra for this specific compound are not widely available in the public domain, the data presented herein are based on a combination of predictive models and analogous data from closely related structures, providing a robust framework for its spectroscopic identification.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic pyridazine ring, the chloro and methyl substituents, and the amine group, each contribute distinct signals in its various spectra. Understanding these contributions is key to a thorough interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals. The chemical shifts are influenced by the electronic effects of the substituents on the pyridazine ring.[2]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | H-5 (aromatic) |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~2.3-2.5 | s | 3H | -CH₃ |

Interpretation:

-

Aromatic Proton (H-5): The singlet in the aromatic region corresponds to the single proton on the pyridazine ring. Its chemical shift is influenced by the adjacent chloro and methyl groups.

-

Amine Protons (-NH₂): The broad singlet in the mid-field region is characteristic of amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons (-CH₃): The singlet in the upfield region is attributed to the three protons of the methyl group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are predicted based on established data for substituted pyridazines.[3]

| Predicted Chemical Shift (ppm) | Assignment |

| ~155-160 | C-3 |

| ~145-150 | C-6 |

| ~130-135 | C-4 |

| ~120-125 | C-5 |

| ~15-20 | -CH₃ |

Interpretation:

-

C-3 and C-6: These carbons, bonded to nitrogen and either the amine or chloro group, are expected to be the most downfield.

-

C-4 and C-5: The chemical shifts of these carbons are influenced by their position within the aromatic ring and the nature of their substituents.

-

-CH₃: The methyl carbon will appear at the most upfield position, typical for an sp³ hybridized carbon.

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired chemical shift reference.[4]

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Data Acquisition:

- Place the NMR tube in the spectrometer.

- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

- Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

- For ¹³C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

3. Data Processing:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Predicted IR Data

The following table summarizes the expected characteristic IR absorption bands based on data from analogous aminopyridazine derivatives.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1650-1550 | Strong | C=N and C=C stretching (aromatic ring) |

| 1500-1400 | Medium | N-H bending (amine) |

| 800-700 | Strong | C-Cl stretching |

Interpretation:

-

N-H Stretching: The broad band in the high-frequency region is a clear indication of the primary amine group.

-

C-H Stretching: The bands just above and below 3000 cm⁻¹ correspond to the aromatic and aliphatic C-H bonds, respectively.

-

Aromatic Ring Vibrations: The strong absorptions in the 1650-1550 cm⁻¹ region are characteristic of the pyridazine ring's C=N and C=C stretching vibrations.

-

C-Cl Stretching: The strong band in the fingerprint region is indicative of the carbon-chlorine bond.

Experimental Protocol for FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

- Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

- Acquire a background spectrum of the empty sample compartment to subtract atmospheric contributions.

3. Data Analysis:

- Identify and label the major absorption bands in the spectrum.

- Correlate the observed bands with known functional group frequencies to confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data

For this compound (MW = 143.57), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).[7]

| m/z | Predicted Fragment |

| 143/145 | [M]⁺ (Molecular Ion) |

| 128/130 | [M - CH₃]⁺ |

| 108 | [M - Cl]⁺ |

| 81 | [M - Cl - HCN]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 143 (and 145 due to the ³⁷Cl isotope) corresponds to the intact molecule with one electron removed.

-

Loss of a Methyl Radical: A common fragmentation pathway is the loss of the methyl group, resulting in a fragment at m/z 128/130.[8]

-

Loss of a Chlorine Radical: The loss of the chlorine atom would lead to a fragment at m/z 108.

-

Further Fragmentation: Subsequent loss of hydrogen cyanide (HCN) from the pyridazine ring is a plausible fragmentation pathway for nitrogen-containing heterocycles, leading to the fragment at m/z 81.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

1. Sample Introduction and Ionization (Electron Ionization - GC-MS):

- Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

- Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.

- In the ion source of the mass spectrometer, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

2. Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

3. Detection and Data Analysis:

- A detector records the abundance of each ion.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

- Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This technical guide has provided a detailed overview of the predicted and analogous spectroscopic data for this compound. The presented NMR, IR, and MS data, along with their interpretations and standard experimental protocols, offer a comprehensive resource for the characterization of this compound. By understanding the expected spectroscopic signatures, researchers and scientists can confidently identify and assess the purity of this compound in various applications, from synthetic chemistry to drug discovery and development. The principles and methodologies outlined here serve as a robust foundation for the spectroscopic analysis of this and related heterocyclic molecules.

References

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397–402. Retrieved from [Link]

-

Rayner, P. J., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. Retrieved from [Link]

-

Rayner, P. J., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1196. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 479-490. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Veeprho. (n.d.). 6-chloro-4-((2-methoxy-3-(1-methyl-1H- 1.2 4-triazol-3-yl)phenyl)amino)-N-(methyl-d3) pyridazine-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12353664, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 64068-00-4 | Product Name : this compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpringerLink. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Analytical and Bioanalytical Chemistry, 413(25), 6247–6260. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Life Sciences. IntechOpen. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-PyridazinaMine, 6-chloro-4-Methyl-. Retrieved from [Link]

-

Lee, J. E., et al. (2014). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 5(1), 1-8. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Floresta, G., et al. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Archiv der Pharmazie, 356(9), 2300314. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 6-Chloro-4-methylpyridazin-3-amine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-4-methylpyridazin-3-amine (CAS: 64068-00-4), a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation—this document synthesizes theoretical principles with practical methodologies to offer a robust resource for researchers, chemists, and formulation scientists.

While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages extensive data from a structurally analogous compound, 6-chloropyridazin-3-amine, to provide reliable estimations and a strong predictive framework.[2] We will explore the underlying physicochemical principles, discuss the anticipated impact of the key structural feature—the 4-methyl group—and provide detailed protocols for empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility behavior. This compound is a heterocyclic amine with a distinct set of features that govern its interactions with various solvents.

Key properties are summarized in the table below:

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 64068-00-4 | [1] |

| Molecular Formula | C₅H₆ClN₃ | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 137 - 142 °C | [4] |

| Predicted pKa | 4.49 ± 0.10 (weakly basic) | [4] |

The molecule's structure contains both hydrogen bond donors (the amine group) and acceptors (the pyridazine nitrogen atoms), as well as a lipophilic region (the chloromethyl-substituted ring). This amphiphilic nature suggests a nuanced solubility profile, with potential for solubility in both polar and moderately non-polar solvents. One source notes its solubility in water is low, but it is soluble in organic solvents such as alcohols and ethers.[4]

The "Magic Methyl" Effect: Predicting Solubility Shifts

The primary structural difference between our target compound and its well-studied analog, 6-chloropyridazin-3-amine, is the presence of a methyl group at the 4-position. The addition of a single methyl group, often termed the "magic methyl" effect in medicinal chemistry, can have profound, though predictable, impacts on a molecule's physicochemical properties, including solubility.[5]

Expected Influence of the 4-Methyl Group:

-

Increased Lipophilicity: The methyl group is a non-polar, hydrophobic substituent. Its addition to the pyridazine core increases the overall lipophilicity of the molecule. This would generally be expected to decrease solubility in highly polar solvents like water and potentially increase solubility in less polar organic solvents (e.g., toluene, ethyl acetate) compared to its unmethylated counterpart.

-

Disruption of Crystal Lattice Energy: A key factor governing solubility is the energy required to break apart the solid-state crystal lattice. The introduction of the methyl group can disrupt the efficient packing of molecules in the crystal, potentially lowering the lattice energy. A lower lattice energy means less energy is required to dissolve the solid, which can lead to an increase in solubility across a range of solvents.[6]

-

Steric Hindrance: The methyl group may sterically hinder intermolecular hydrogen bonding between the amine group and the pyridazine nitrogens of adjacent molecules in the solid state. By weakening these intermolecular forces, the methyl group can facilitate the solvation process.

Given these competing effects, it is plausible that the solubility of this compound will be comparable to or even slightly greater than its unmethylated analog in many common organic solvents, despite the increase in lipophilicity.

Solubility Profile: Data from a Structurally Analogous Compound

The most reliable predictive tool available is the experimental solubility data for 6-chloropyridazin-3-amine. A comprehensive study measured its solubility in a variety of common organic solvents at temperatures ranging from 298.15 K to 343.55 K (25 °C to 70.4 °C).[2] The results from this study are summarized below and serve as a strong baseline for estimating the solubility of this compound.

Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Solvents [2]

| Solvent | 298.15 K (25 °C) | 313.15 K (40 °C) | 328.15 K (55 °C) | 343.15 K (70 °C) |

| Methanol | 0.0278 | 0.0465 | 0.0741 | 0.1140 |

| Ethanol | 0.0175 | 0.0304 | 0.0503 | 0.0792 |

| n-Butanol | 0.0078 | 0.0145 | 0.0252 | 0.0416 |

| Acetone | 0.0211 | 0.0385 | 0.0652 | 0.1040 |

| Ethyl Acetate | 0.0075 | 0.0146 | 0.0267 | 0.0457 |

| Toluene | 0.0008 | 0.0017 | 0.0035 | 0.0068 |

| N,N-Dimethylformamide (DMF) | 0.2011 | 0.2593 | 0.3259 | 0.4001 |

| Cyclohexanone | 0.0423 | 0.0711 | 0.1130 | 0.1702 |

Analysis of the Analog Data:

-

High Solubility: The compound shows exceptionally high solubility in DMF, a polar aprotic solvent, indicating strong solute-solvent interactions.

-

Good Solubility: Solubility is also significant in other polar solvents like cyclohexanone, methanol, and acetone.

-

Moderate Solubility: Alcohols show a clear trend where solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Butanol), consistent with a decrease in solvent polarity.

-

Low Solubility: Solubility is markedly lower in the non-polar aromatic solvent, toluene.

For this compound, we can predict a similar trend, with the highest solubility in polar aprotic solvents like DMF and DMSO, good solubility in lower-chain alcohols and ketones, and poor solubility in non-polar hydrocarbon solvents.

Methodologies for Experimental Solubility Determination

When precise solubility data is required for process development or formulation, experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for determining equilibrium (thermodynamic) solubility.[2]

Standard Shake-Flask Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of solid this compound to a sealed, screw-cap glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. The system should be agitated for a sufficient time (typically 24 to 72 hours) to ensure that equilibrium is reached.[2]

-

Sampling: After equilibration, cease agitation and allow the vial to stand at the same temperature until the undissolved solid has settled.

-

Separation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution (i.e., the solubility) by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

High-Throughput Kinetic Solubility Screening

In early-stage drug discovery, a faster, less material-intensive method may be preferred. Kinetic solubility assays, often performed in 96-well plates, provide a rapid assessment.

Core Principle: The compound is first dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). This stock solution is then added to an aqueous buffer, and the point at which the compound precipitates is measured, typically by nephelometry or light scattering. This method measures the solubility of a supersaturated solution rather than the true equilibrium solubility.

Caption: High-Throughput Kinetic Solubility Workflow.

Strategies for Overcoming Solubility Challenges

In cases where the solubility of this compound is insufficient for a desired synthetic or formulation process, several strategies can be employed.[6]

-

Co-solvency: Using a mixture of solvents can significantly enhance solubility. For instance, if the compound is poorly soluble in a moderately polar solvent, adding a small amount of a strong, polar aprotic co-solvent like DMF or DMSO can be effective.[6]

-

Temperature Adjustment: As indicated by the data for the analog compound, solubility increases with temperature.[2] Performing reactions or crystallizations at elevated temperatures is a common and effective strategy.

-

pH Modification: As a weak base (predicted pKa ≈ 4.49), the amine group can be protonated in the presence of an acid to form a more polar and soluble salt.[4][6] This is particularly useful if subsequent reaction steps are compatible with acidic conditions.

Conclusion and Future Outlook

This guide establishes a robust framework for understanding and predicting the solubility of this compound in organic solvents. While direct quantitative data remains to be published, the detailed analysis of its physicochemical properties, the impact of the 4-methyl group, and extensive data from a close structural analog provide a strong and scientifically sound basis for decision-making in a research and development setting.

The provided experimental protocols offer clear, actionable steps for determining precise solubility values when required. For scientists and engineers working with this important intermediate, this guide serves as a critical resource for optimizing reaction conditions, developing purification strategies, and paving the way for successful formulation development.

References

- Vertex AI Search. (2026).

- GSK. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun., 6, 1787-1797.

- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.

- ChemBK. (2024). 3-PyridazinaMine, 6-chloro-4-Methyl-.

- Vertex AI Search. (2026).

- BenchChem. (2025). Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.

- MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- MDPI. (n.d.).

- National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.

- BenchChem. (n.d.). 2,4,6-Trifluorobenzimidamide hydrochloride|RUO.

- ResearchGate. (2026). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.

- ChemicalBook. (n.d.). This compound | 64068-00-4.

- PubChem. (n.d.). This compound | C5H6ClN3 | CID 12353664.

Sources

- 1. This compound | 64068-00-4 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 6-Chloro-4-methylpyridazin-3-amine

An In-depth Technical Guide to the Biological Activity of 6-Chloro-4-methylpyridazin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Versatile Pyridazine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridazine nucleus has garnered significant attention as a "privileged structure." Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and its ability to serve as a less lipophilic bioisostere for phenyl or other heterocyclic rings—make it an attractive scaffold for developing novel therapeutic agents.[1] Within this important class of compounds is this compound (CAS No. 64068-00-4), a key chemical intermediate whose significance has grown substantially in recent years.[2][3]

While not extensively studied for its own direct pharmacological effects, its primary role is as a crucial building block in the synthesis of more complex, biologically active molecules.[4] Its structure, featuring a reactive chlorine atom and an amino group, provides versatile handles for synthetic transformations, allowing for the creation of diverse chemical libraries.[2] This guide provides an in-depth analysis of the known biological relevance of this compound, the broader pharmacological activities of its derivatives, and the standardized protocols used to evaluate such compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64068-00-4 | [2][5] |

| Molecular Formula | C₅H₆ClN₃ | [2][5] |

| Molecular Weight | 143.57 g/mol | [2] |

| IUPAC Name | This compound | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 140-142°C | [4] |

| Solubility | Low in water; soluble in organic solvents like alcohols and ethers. | [4] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C. |

Core Biological Significance: A Gateway to Advanced Therapeutics

The most prominent application of this compound is its use as a key starting material in the synthesis of Risdiplam , a revolutionary drug for the treatment of Spinal Muscular Atrophy (SMA).[2] SMA is a severe genetic disorder characterized by the loss of motor neurons. Risdiplam functions as a pre-mRNA splicing modulator, correcting the splicing of the SMN2 (Survival of Motor Neuron 2) gene to increase the production of functional SMN protein.[1] The pyridazine core, originating from intermediates like this compound, was found to be a critical structural element for this splicing modulatory activity.[1] Structure-activity relationship (SAR) studies revealed that replacing the pyridazine ring with isomeric pyridines, pyrimidines, or pyrazines resulted in a significant loss of activity, underscoring the scaffold's essential role.[1]

The Broader Pharmacological Potential of Pyridazine Derivatives

The pyridazine ring system is a versatile scaffold that has been incorporated into molecules exhibiting a wide spectrum of biological activities.[6] While this compound is primarily an intermediate, its derivatives are being investigated for various therapeutic applications.

-

Anticancer Activity : Pyridazine and fused pyridopyridazine derivatives have been explored as potential anticancer agents.[7] Their mechanism often involves the inhibition of signaling cascades that regulate cell proliferation, such as cyclin-dependent kinases (CDKs). The planar, heterocyclic nature of the pyridazine scaffold allows it to effectively interact with the ATP-binding pocket of kinases through hydrogen bonding.[7] Preliminary studies on N-benzyl-6-chloro-N-methylpyridazin-3-amine, a direct derivative, suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.[8]

-

Antimicrobial Properties : Research into pyridazine derivatives has shown their potential as antimicrobial agents.[8] The nitrogen atoms in the pyridazine ring can interact with key residues in bacterial enzymes, disrupting essential cellular processes.[8][9]

-

Enzyme Inhibition : The pyridazine scaffold is a common feature in various enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of p38 kinase, an enzyme involved in inflammatory responses, and cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[8][10]

Synthesis and Derivatization Pathway